1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
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Overview
Description
1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine is a complex organic compound that features a unique combination of a thiadiazole ring, a pyrimidine ring, and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The thiadiazole and pyrimidine rings are then coupled through a sulfanyl linkage, typically using a thiol or disulfide reagent.
Introduction of the Guanidine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and pyrimidine rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication.
Pharmaceuticals: It is being explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine involves its interaction with molecular targets such as DNA and enzymes:
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole ring and has similar antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with potential pharmaceutical applications.
Uniqueness
1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine is unique due to its combination of a thiadiazole ring, a pyrimidine ring, and a guanidine group.
Properties
Molecular Formula |
C15H15N7OS2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C15H15N7OS2/c1-9-21-22-15(25-9)24-8-11-7-12(23)19-14(18-11)20-13(16)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,16,17,18,19,20,23) |
InChI Key |
CEUDOIQOVHDHFX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC=C3 |
Origin of Product |
United States |
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